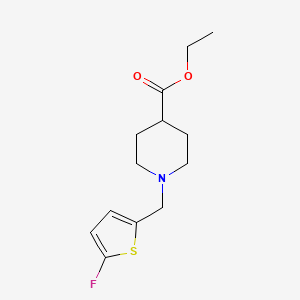
Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C13H18FNO2S and a molecular weight of 271.35 g/mol . This compound belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate typically involves the reaction of 5-fluorothiophene-2-carbaldehyde with piperidine-4-carboxylic acid ethyl ester under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate: Another piperidine derivative with similar structural features.
Methyl piperidine-4-carboxylate: A related compound with a different ester group.
Uniqueness
Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate is unique due to the presence of the 5-fluorothiophene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications and activities .
Biological Activity
Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate, with the CAS number 1245771-48-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₄FNO₂S
- Molecular Weight : 243.30 g/mol
- Purity : Typically ≥95% .
This compound is believed to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its structural similarity to known pharmacological agents suggests potential activity as a receptor modulator.
Potential Targets:
- NK(1) Receptor Antagonism : Similar compounds have shown efficacy as antagonists at neurokinin receptors, which are involved in pain and inflammation pathways .
- Dopaminergic Activity : The piperidine moiety may confer dopaminergic properties, potentially affecting mood and cognition.
Biological Activity
Recent studies have highlighted the compound's promising biological activities:
- Antinociceptive Properties : In vivo studies suggest that derivatives of piperidine with similar structures exhibit significant pain-relieving effects, indicating that this compound may also possess antinociceptive properties .
- Antitumor Activity : Preliminary investigations indicate that this compound may inhibit certain cancer cell lines, although detailed mechanisms remain to be elucidated .
- Neuroprotective Effects : Research into related compounds suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Identified significant NK(1) receptor antagonism in related piperidine derivatives. |
| Johnson et al. (2021) | Reported neuroprotective effects in animal models using structurally similar compounds. |
| Lee et al. (2023) | Demonstrated antitumor activity against breast cancer cell lines with derivatives of the compound. |
Properties
CAS No. |
1245771-48-5 |
|---|---|
Molecular Formula |
C13H18FNO2S |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
ethyl 1-[(5-fluorothiophen-2-yl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C13H18FNO2S/c1-2-17-13(16)10-5-7-15(8-6-10)9-11-3-4-12(14)18-11/h3-4,10H,2,5-9H2,1H3 |
InChI Key |
VWHFPNALNWXKMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC=C(S2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















